1,4-Dimethylcyclopenta-1,3-diene
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Overview
Description
1,4-Dimethylcyclopenta-1,3-diene: is an organic compound with the molecular formula C7H10 . It is a derivative of cyclopentadiene, featuring two methyl groups attached to the 1 and 4 positions of the cyclopentadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base, such as sodium amide or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the base .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 1,4-dimethylcyclopentane . This process uses a metal catalyst, such as platinum or palladium, at elevated temperatures to remove hydrogen atoms and form the desired diene .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds of the diene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2), catalysts like iron(III) chloride (FeCl3)
Major Products Formed:
Oxidation: Diketones, epoxides
Reduction: 1,4-Dimethylcyclopentane
Substitution: Dibromo-1,4-dimethylcyclopentane, dichloro-1,4-dimethylcyclopentane
Scientific Research Applications
1,4-Dimethylcyclopenta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-dimethylcyclopenta-1,3-diene and its derivatives involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
1,3-Dimethylcyclopentadiene: Similar in structure but with methyl groups at the 1 and 3 positions.
Cyclopentadiene: The parent compound without methyl substitutions.
1,4-Dimethylcyclohexadiene: A six-membered ring analog with similar substitution patterns but different chemical properties and reactivity.
Uniqueness: 1,4-Dimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .
Properties
CAS No. |
5602-47-1 |
---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
1,4-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h3-4H,5H2,1-2H3 |
InChI Key |
PBCAWBWOXBDOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C1)C |
Origin of Product |
United States |
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